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Compound Name:
2-[(2-hydroxybenzoyl)

(15N)amino]acetic acid

Cat. No.: B587273 Get Quote

Introduction

2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is a stable isotope-labeled (SIL) analog of

salicylglycine (also known as salicyluric acid), a primary metabolite of salicylic acid. The

incorporation of the heavy isotope ¹⁵N allows for its differentiation from the endogenous,

unlabeled counterpart by mass spectrometry. This property makes it an invaluable tool in

pharmacokinetic (PK) studies, enabling precise quantification of the absorption, distribution,

metabolism, and excretion (ADME) of salicylates without the safety concerns associated with

radiolabeled compounds.[1][2][3] The use of SIL compounds in conjunction with liquid

chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern drug

development, providing high sensitivity and selectivity for bioanalysis.[2][3]

Principle of Application

In a typical pharmacokinetic study, a known amount of 2-[(2-hydroxybenzoyl)
(15N)amino]acetic acid is administered to a subject. Biological samples, such as plasma,

urine, or feces, are collected at various time points. The concentration of the ¹⁵N-labeled

compound in these matrices is then determined using a validated LC-MS/MS method. By

tracking the concentration of the labeled compound over time, key pharmacokinetic parameters

can be determined, including:
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Absorption: The rate and extent to which the compound enters the systemic circulation.

Distribution: The reversible transfer of the compound from the systemic circulation to various

tissues of the body.

Metabolism: The biotransformation of the parent compound into metabolites.

Excretion: The elimination of the compound and its metabolites from the body.

The use of a stable isotope-labeled internal standard (IS), which is structurally similar to the

analyte, is crucial for accurate quantification in mass spectrometry by correcting for variability in

sample preparation and instrument response.[2]

Advantages of using 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

Safety: As a non-radioactive isotope, it can be safely used in human studies, including those

involving vulnerable populations.

Accuracy and Precision: The isotope dilution method, where a known amount of the labeled

compound is used as an internal standard for the unlabeled analyte (or vice versa), provides

highly accurate and precise quantification.

Reduced Matrix Effects: Co-elution of the labeled and unlabeled compounds in

chromatography minimizes the impact of matrix effects on quantification.[2]

Absolute Bioavailability Studies: Co-administration of an oral dose of the unlabeled drug and

an intravenous (IV) dose of the SIL-labeled drug allows for the determination of absolute

bioavailability in a single study.

Experimental Protocols
1. Synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

This protocol describes a potential synthetic route based on standard peptide coupling

chemistry.

Materials:
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Salicylic acid

[¹⁵N]Glycine

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

N-Hydroxysuccinimide (NHS)

Anhydrous Dichloromethane (DCM)

Sodium bicarbonate solution

Hydrochloric acid solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Activation of Salicylic Acid: Dissolve salicylic acid and NHS in anhydrous DCM. Cool the

solution in an ice bath and add DCC. Stir the reaction mixture at 0°C for 1 hour and then at

room temperature overnight.

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

Coupling Reaction: In a separate flask, dissolve [¹⁵N]Glycine in a sodium bicarbonate

solution. Add the filtered solution of activated salicylic acid dropwise to the [¹⁵N]Glycine

solution.

Stir the reaction mixture at room temperature for 24 hours.

Work-up and Purification: Acidify the reaction mixture with hydrochloric acid to pH 2-3.

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain 2-[(2-

hydroxybenzoyl)(¹⁵N)amino]acetic acid.
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Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-

resolution mass spectrometry.

2. Bioanalytical Method Validation Protocol

This protocol is based on the FDA and ICH M10 guidelines for bioanalytical method validation.

[4][5][6][7][8]

Selectivity and Specificity:

Analyze blank matrix samples (e.g., plasma) from at least six different sources to assess

for interferences at the retention time of the analyte and internal standard.

Analyze blank matrix samples spiked with the analyte at the lower limit of quantification

(LLOQ) and with the internal standard.

Calibration Curve:

Prepare a series of calibration standards by spiking blank matrix with known

concentrations of the analyte. A typical range might be 1-1000 ng/mL.

Analyze the calibration standards and plot the peak area ratio (analyte/internal standard)

versus the nominal concentration.

Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision:

Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ,

low QC, medium QC, and high QC.

Analyze five replicates of each QC level in at least three separate analytical runs.

The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The

precision (coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).

Recovery:
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Compare the peak area of the analyte from extracted QC samples to the peak area of the

analyte from unextracted samples (analyte spiked into the post-extraction solvent) at three

concentration levels (low, medium, and high).

Recovery (%) = (Peak area of extracted sample / Peak area of unextracted sample) x 100.

Matrix Effect:

Compare the peak area of the analyte in post-extraction spiked blank matrix from different

sources to the peak area of the analyte in a neat solution.

Matrix Factor = (Peak area in the presence of matrix / Peak area in neat solution).

Stability:

Evaluate the stability of the analyte in the biological matrix under various conditions:

Freeze-Thaw Stability: After three freeze-thaw cycles.

Short-Term (Bench-Top) Stability: At room temperature for a specified period.

Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended

period.

Post-Preparative Stability: In the autosampler.

3. Sample Preparation Protocol (Plasma)

This protocol describes a protein precipitation method, a common and straightforward

technique for sample clean-up.[9][10][11][12][13]

Materials:

Plasma samples

Internal standard (a stable isotope-labeled analog of a related compound)

Acetonitrile (ACN) containing 0.1% formic acid
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Centrifuge

Vortex mixer

Procedure:

Thaw plasma samples at room temperature.

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

Vortex briefly.

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube or a 96-well plate.

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Analysis Protocol

This protocol outlines typical LC-MS/MS conditions for the analysis of 2-[(2-hydroxybenzoyl)

(¹⁵N)amino]acetic acid.

Liquid Chromatography (LC) Conditions:

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A suitable gradient to achieve good separation from matrix components. For

example: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5%

B; 4.1-5.0 min, 5% B.

Flow Rate: 0.4 mL/min.

Column Temperature: 40°C.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be

optimized).

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid: The precursor ion will be the molecular ion

[M-H]⁻ or [M+H]⁺. The product ion will be a characteristic fragment. For example, for [M-

H]⁻ at m/z 196, a potential fragment could be the loss of CO₂ (m/z 152). These

transitions must be determined experimentally.

Internal Standard: Similarly, determine the precursor and product ions for the internal

standard.

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage,

desolvation gas flow, and collision energy to achieve maximum signal intensity.

Data Presentation
Table 1: Example Calibration Curve Data
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Nominal
Concentration
(ng/mL)

Analyte/IS Peak
Area Ratio (Mean ±
SD, n=3)

% Accuracy %CV

1 0.012 ± 0.001 102.5 8.3

5 0.058 ± 0.004 98.6 6.9

20 0.235 ± 0.015 101.2 6.4

50 0.591 ± 0.031 100.8 5.2

100 1.189 ± 0.052 99.1 4.4

250 2.985 ± 0.112 100.3 3.8

500 5.991 ± 0.201 99.8 3.4

1000 12.052 ± 0.398 100.4 3.3

Table 2: Example Accuracy and Precision Data

QC Level
Nominal Conc.
(ng/mL)

Mean
Measured
Conc. (ng/mL)
± SD (n=15)

% Accuracy %CV

LLOQ 1 1.04 ± 0.12 104.0 11.5

Low 3 2.95 ± 0.25 98.3 8.5

Medium 80 82.1 ± 5.5 102.6 6.7

High 800 790.4 ± 38.2 98.8 4.8

Table 3: Example Stability Data
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Stability Test QC Level
Mean Measured
Conc. (ng/mL) ± SD
(n=3)

% of Nominal

Freeze-Thaw (3

cycles)
Low 2.91 ± 0.28 97.0

High 785.6 ± 45.1 98.2

Bench-Top (4 hours) Low 3.05 ± 0.22 101.7

High 809.2 ± 50.3 101.2

Long-Term (30 days at

-80°C)
Low 2.88 ± 0.31 96.0

High 779.8 ± 41.7 97.5

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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